5-[(2-chloro-5-nitrophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Chloro-5-nitrophenoxy)methyl]-N~2~-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-2-furamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated nitrophenoxy group, a trifluoroethyl-substituted pyrazole, and a furanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-5-nitrophenoxy)methyl]-N~2~-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-2-furamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chlorination of 2-nitrophenol to obtain 2-chloro-5-nitrophenol. This intermediate is then reacted with a suitable alkylating agent to introduce the chloromethyl group, forming 5-[(2-chloro-5-nitrophenoxy)methyl]-2-furamide. The final step involves the reaction of this intermediate with 1-(2,2,2-trifluoroethyl)-1H-pyrazole under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloro-5-nitrophenoxy)methyl]-N~2~-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-[(2-amino-5-nitrophenoxy)methyl]-N~2~-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-2-furamide.
Scientific Research Applications
5-[(2-Chloro-5-nitrophenoxy)methyl]-N~2~-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-2-furamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-5-nitrophenoxy)methyl]-N~2~-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrophenol
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazole
- 5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furamide
Uniqueness
What sets 5-[(2-chloro-5-nitrophenoxy)methyl]-N~2~-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-2-furamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoroethyl group, in particular, enhances its stability and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H12ClF3N4O5 |
---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
5-[(2-chloro-5-nitrophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H12ClF3N4O5/c18-13-3-1-11(25(27)28)5-15(13)29-8-12-2-4-14(30-12)16(26)23-10-6-22-24(7-10)9-17(19,20)21/h1-7H,8-9H2,(H,23,26) |
InChI Key |
MZSLYRITGZRSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=C(O2)C(=O)NC3=CN(N=C3)CC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.